molecular formula C9H7FO2 B1288752 3-Fluorochroman-4-one CAS No. 507477-14-7

3-Fluorochroman-4-one

Cat. No. B1288752
M. Wt: 166.15 g/mol
InChI Key: DOCAFGYMGLQOIF-UHFFFAOYSA-N
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Description

3-Fluorochroman-4-one , also known by its chemical formula C~9~H~7~FO~2~ , is a heterocyclic compound. Structurally, it is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which makes it closely related to chromane, chromene, chromone, and chromenone. Notably, the absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone and contributes to its diverse biological activities .


Molecular Structure Analysis

The molecular formula of 3-Fluorochroman-4-one is C~9~H~7~FO~2~ , with an average mass of 166.149 Da . Its monoisotopic mass is approximately 166.043015 Da .

Scientific Research Applications

Medicinal Chemistry

Chroman-4-one is a significant structural entity in medicinal chemistry . It acts as a major building block in a large class of medicinal compounds . Chroman-4-one derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Cosmetic Applications

Chroman-4-one derivatives are used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs . They are also used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .

Synthesis of Amide-Functionalized Chroman-4-Ones

The synthesis of amide-functionalized chroman-4-ones is an important application of Chroman-4-one . This process has the advantages of a readily available substrate, metal-free conditions, operational simplicity, a broad substrate scope, and favorable functional group compatibility .

Fluorescence Studies

Fluorochromes, which include compounds like 3-Fluorochroman-4-one, are important in the field of flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. In this technique, a beam of light is passed through a liquid sample with suspended particles, and the light scattered and fluorescence emitted by the particles is measured . Fluorochromes can be attached to antibodies or proteins, free molecules that become fluorescent when bound to a target, or have different fluorescent characteristics under different biological conditions .

Synthesis of Novel Lead Compounds

Chroman-4-one acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Development of New Chromone Derivatives

Chroman-4-one is used in the development of new chromone derivatives with diversified pharmacological activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

properties

IUPAC Name

3-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCAFGYMGLQOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorochroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
… We next performed the Ru-mediated ATH of 3-fluorochroman-4-one 1a using 0.5 mol % (R,R)-A with a HCO 2 H/Et 3 N (1.2:1) mixture as the hydrogen donor (15 equiv), which also …
Number of citations: 10 pubs.acs.org
J Zhao, X Ren, B Zheng, J Ji, Z Qiu, Y Li - Tetrahedron Letters, 2018 - Elsevier
… The 3-fluorochroman-4-one 2c and 2d also reacted smoothly to give the corresponding products 5ac and 5ad, albeit in a lower diastereoselectivity (75:25:0:0 and 75:17:8:0 respectively)…
Number of citations: 20 www.sciencedirect.com
K Kitahara, H Mizutani, S Iwasa, K Shibatomi - Synthesis, 2019 - thieme-connect.com
Chiral α-chloro-α-fluoro ketones were synthesized by enantioselective decarboxylative chlorination of α-chloro-β-ketocarboxylic acids in the presence of a chiral amine catalyst. The …
Number of citations: 13 www.thieme-connect.com
W Wei - 2023 - search.proquest.com
Diastereoselectivity of fluorination of a carbanion alpha to a sulfone in enantiomerically pure N-Boc protected (R)-and (S)-2, 2-dimethyl-4-((arylsulfonyl) methyl) oxazolidines has been …
Number of citations: 2 search.proquest.com

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